molecular formula C18H22N2 B3272933 1-Benzhydrylpiperidin-4-amine CAS No. 57645-63-3

1-Benzhydrylpiperidin-4-amine

Cat. No.: B3272933
CAS No.: 57645-63-3
M. Wt: 266.4 g/mol
InChI Key: KOCZKNXRWWLAGO-UHFFFAOYSA-N
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Description

1-Benzhydrylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzhydryl group attached to the piperidine ring

Scientific Research Applications

1-Benzhydrylpiperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydrylpiperidin-4-amine typically involves the reaction of benzhydryl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: Benzhydryl ketones or carboxylic acids.

    Reduction: Benzhydryl amines or alcohols.

    Substitution: Substituted benzhydryl derivatives.

Mechanism of Action

The mechanism of action of 1-Benzhydrylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzylpiperidin-4-amine: Similar in structure but with a benzyl group instead of a benzhydryl group.

    4-Benzylpiperidine: Another piperidine derivative with a benzyl group attached to the piperidine ring.

Uniqueness: 1-Benzhydrylpiperidin-4-amine is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzhydrylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-17-11-13-20(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZKNXRWWLAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292913
Record name 1-(Diphenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-63-3
Record name 1-(Diphenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57645-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 15.5 parts of 4-amino-1-(diphenylmethyl)-pyridinium bromide in 600 parts by volume of methanol is added 1.6 part of platinum dioxide catalyst and the resulting mixture is shaken with hydrogen at 60 psi pressure and room temperature for forty-two hours. The catalyst is then removed by filtration and the filtrate evaporated to dryness in vacuo. The residue is suspended in 200 parts by volume of 10% sodium carbonate solution and extracted with three 200 parts by volume portions of methylene chloride. The methylene chloride extracts are combined, dried over anhydrous sodium sulfate and evaporated to dryness in vacuo. The solid residue obtained is triturated with 250 parts by volume of anhydrous ethyl ether, filtered and the filtrate evaporated to yield 1-(diphenylmethyl)-4-piperidinamine, as a colorless solid melting at about 84°-95° C. This compound is represented by the following structural formula. ##STR20##
[Compound]
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4-amino-1-(diphenylmethyl)-pyridinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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